(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine
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Overview
Description
“(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine” is a complex organic compound containing a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of nitrogen in the ring can result in unique chemical properties compared to carbon-only aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Pyridine is a polar molecule and is miscible with water. It’s also a weak base .
Scientific Research Applications
One-Pot Synthesis and Cleavage of Vinyl Ethers
The compound has been used in the one-pot synthesis and mild cleavage of 2-[2- or 5-(alkylsulfanyl)pyrrol-1-yl]ethyl vinyl ethers, representing a novel and facile approach to N-vinylpyrroles. This process proceeds via elimination of vinyl alcohol from the N-[2-(vinyloxy)ethyl] substituent, marking a new method for generating N-vinylpyrroles (Nedolya et al., 2010).
Formation of Pentadentate Amine/Imine Ligands
The compound has also been utilized in the formation of a novel, potentially pentadentate amine/imine ligand involving first-row transition metal complexes. These complexes exhibit hexacoordinate or pentacoordinate configurations based on the metal ion, highlighting the versatility of the compound in forming complex molecular geometries (Schmidt et al., 2011).
Polymer Science Applications
The compound has been noted for its potential in polymer science, specifically in protecting groups for carboxylic acids. It shows significant stability under various conditions and facilitates the synthesis and modification of poly(methacrylic acid) and other polymers. This stability and versatility underline the compound's potential in polymer chemistry and material science applications (Elladiou & Patrickios, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-ethenoxyethyl)-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-14-10-9-12-8-6-11-5-3-4-7-13-11/h2-5,7,12H,1,6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGNVUVSGCGHFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNCCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396891 |
Source
|
Record name | (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625410-03-9 |
Source
|
Record name | (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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